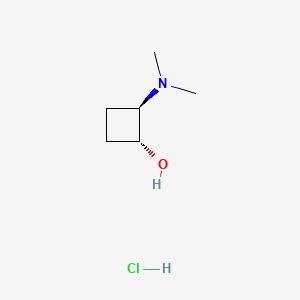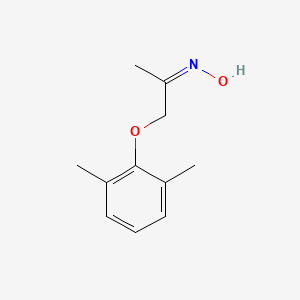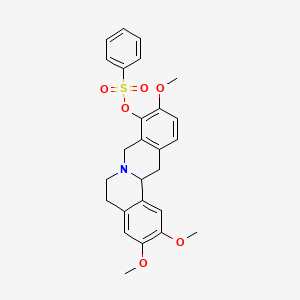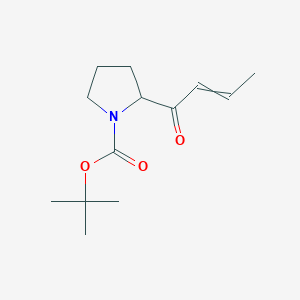
Carboxymethyl Lactose Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethyl Lactose Sodium Salt is a derivative of lactose, a disaccharide sugar composed of galactose and glucose. This compound is formed by introducing carboxymethyl groups into the lactose molecule, which are then neutralized with sodium ions. The resulting compound is water-soluble and exhibits unique properties that make it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carboxymethyl Lactose Sodium Salt typically involves the reaction of lactose with sodium hydroxide and monochloroacetic acid. The process can be summarized as follows:
Alkalization: Lactose is dissolved in an aqueous solution of sodium hydroxide.
Carboxymethylation: Monochloroacetic acid is added to the solution, leading to the substitution of hydroxyl groups in lactose with carboxymethyl groups.
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt of carboxymethyl lactose.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize yield and purity. The product is then purified through filtration, washing, and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Carboxymethyl Lactose Sodium Salt can undergo various chemical reactions, including:
Oxidation: The carboxymethyl groups can be oxidized to form carboxyl groups.
Reduction: The compound can be reduced to form hydroxymethyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce hydroxymethylated compounds.
Aplicaciones Científicas De Investigación
Carboxymethyl Lactose Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in cell culture media as a nutrient supplement and as a stabilizer for enzymes and other proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and water solubility.
Industry: Utilized as a thickening agent, emulsifier, and stabilizer in food products, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Carboxymethyl Lactose Sodium Salt involves its interaction with various molecular targets and pathways. The carboxymethyl groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, stabilizing their structure and enhancing their activity. Additionally, the compound’s water solubility allows it to effectively deliver active ingredients in drug formulations.
Comparación Con Compuestos Similares
Carboxymethyl Lactose Sodium Salt can be compared with other carboxymethylated compounds, such as:
Carboxymethyl Cellulose Sodium Salt: Similar in structure but derived from cellulose, used as a thickener and stabilizer in various applications.
Carboxymethyl Starch Sodium Salt: Derived from starch, used in food and pharmaceutical industries as a disintegrant and binder.
Uniqueness: this compound is unique due to its lactose backbone, which provides distinct properties such as enhanced solubility and biocompatibility compared to other carboxymethylated compounds.
Propiedades
Fórmula molecular |
C26H29Na7O25 |
|---|---|
Peso molecular |
902.4 g/mol |
Nombre IUPAC |
heptasodium;2-[[(2R,3S,4S,5R)-5,6-bis(carboxylatomethoxy)-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-tris(carboxylatomethoxy)-6-(carboxylatomethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]acetate |
InChI |
InChI=1S/C26H36O25.7Na/c27-12(28)3-42-1-10-20(19(41)22(45-6-15(33)34)25(49-10)48-9-18(39)40)51-26-24(47-8-17(37)38)23(46-7-16(35)36)21(44-5-14(31)32)11(50-26)2-43-4-13(29)30;;;;;;;/h10-11,19-26,41H,1-9H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40);;;;;;;/q;7*+1/p-7/t10-,11-,19+,20-,21+,22-,23+,24-,25?,26+;;;;;;;/m1......./s1 |
Clave InChI |
QPVWZILWDJJIEA-CXTVFXISSA-G |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)OCC(=O)[O-])OCC(=O)[O-])COCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(=O)[O-])OCC(=O)[O-])O)OC2C(C(C(C(O2)COCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



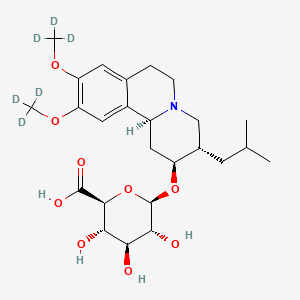
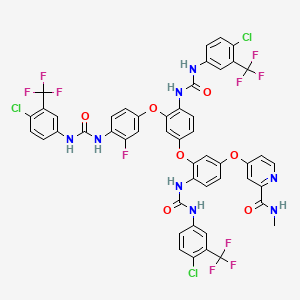
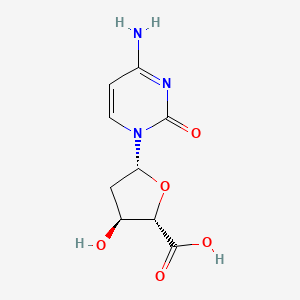

![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
